molecular formula C7H8BClO3 B067107 3-Chloro-4-methoxyphenylboronic acid CAS No. 175883-60-0

3-Chloro-4-methoxyphenylboronic acid

Cat. No. B067107
CAS RN: 175883-60-0
M. Wt: 186.4 g/mol
InChI Key: VUTJHOWRPUPHIG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves regiospecific reactions, where the positioning of substituents on the aromatic ring is critical. For example, the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid demonstrated the importance of regioisomer identification through spectroscopic techniques, which was ultimately determined by single-crystal X-ray analysis (Kumarasinghe, Hruby, & Nichol, 2009). Additionally, the use of disulfonic acid imidazolium chloroaluminate as a new acidic and heterogeneous catalyst has been applied for the efficient synthesis of related compounds, showcasing the adaptability of synthetic methods in producing 4-methoxyphenyl derivatives (Moosavi‐Zare et al., 2013).

Molecular Structure Analysis

The molecular structures of boronic acids, including those related to 3-Chloro-4-methoxyphenylboronic acid, are often characterized by their ability to form hydrogen-bonded dimers and display various conformational isomers. For example, crystal structures of 4-halophenylboronic acids revealed the significance of -B(OH)2 conformations and their role in crystal packing, highlighting the structural versatility of these compounds (Shimpi, Seethalekshmi, & Pedireddi, 2007).

Chemical Reactions and Properties

This compound participates in various chemical reactions, notably in Suzuki-Miyaura coupling, which is a pivotal reaction in the formation of carbon-carbon bonds. A study demonstrated the efficacy of a nickel(II) complex in catalyzing the Suzuki-Miyaura coupling of aryl chlorides with phenylboronic acid, underscoring the compound's reactivity and utility in organic synthesis (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of boronic acids, including solubility, melting point, and crystal structure, are crucial for their application in chemical synthesis. The study of supramolecular architectures of boronic acids has provided insights into their crystal packing and the role of weak interactions in stabilizing these structures (Pedireddi & Seethalekshmi, 2004).

Chemical Properties Analysis

The chemical behavior of this compound, such as its reactivity in cross-coupling reactions and ability to form stable complexes, is fundamental to its applications in organic synthesis. The formation of tetraarylpentaborates from the reaction of arylboronic acids with an aryloxorhodium complex illustrates the compound's ability to participate in complex chemical transformations (Nishihara, Nara, & Osakada, 2002).

Scientific Research Applications

  • Supramolecular Assemblies : Phenylboronic and 4-methoxyphenylboronic acids have been used in the design and synthesis of supramolecular assemblies. These assemblies were obtained through the formation of O–H⋯N hydrogen bonds between hetero N-atoms and –B(OH)2 groups. A centrosymmetric cyclic C–H⋯O hydrogen bonding dimer was identified in the crystal structure of 4-methoxyphenylboronic acid (Pedireddi & Seethalekshmi, 2004).

  • Fluorescence Quenching Mechanism : The fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid was studied at room temperature by steady-state fluorescence measurements. This study involved analyzing Stern-Volmer kinetics and various quenching parameters like Stern-Volmer constant, quenching rate parameter, volume constant, and kinetic distance (Geethanjali, Nagaraja, & Melavanki, 2015).

  • Corrosion Control : 3,5-Bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated excellent inhibition performance on mild steel in hydrochloric acid medium, indicating the potential of methoxyphenylboronic acid derivatives in corrosion control (Bentiss et al., 2009).

  • Synthesis of Novel Compounds : Methoxyphenylboronic acids have been used in various synthesis processes, including Suzuki cross-coupling reactions to yield novel heteroarylpyridines (Parry et al., 2002).

  • Supramolecular Architecture : Research on 4-halophenylboronic acids, including 4-chlorophenylboronic acids, revealed their role in crystal packing through hydrogen bonding interactions. These studies are crucial for understanding the molecular structure of boronic acid derivatives (Shimpi, Seethalekshmi, & Pedireddi, 2007).

  • Catalytic Applications : Methoxyphenylboronic acids have been used in various catalytic reactions, including the Suzuki–Miyaura reaction, highlighting their utility in organic synthesis (Zotto, Amoroso, Baratta, & Rigo, 2008).

Safety and Hazards

3-Chloro-4-methoxyphenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and ensuring adequate ventilation .

Mechanism of Action

Target of Action

3-Chloro-4-methoxyphenylboronic acid is a type of organoboron compound It’s known that organoboron compounds are often used in suzuki-miyaura cross-coupling reactions , which are widely applied in carbon-carbon bond forming reactions .

Mode of Action

The mode of action of this compound involves its use as a reagent in various chemical reactions. For instance, it has been used as a reactant in iron-catalyzed oxidative coupling with benzene derivatives through homolytic aromatic substitution . It’s also used in the preparation of microtubule inhibitors as potential antitumors . In Suzuki-Miyaura coupling reactions, the compound participates in transmetalation, a process where it transfers its organic group from boron to palladium .

Biochemical Pathways

In the context of suzuki-miyaura coupling reactions, the compound contributes to the formation of new carbon-carbon bonds . This can potentially lead to the synthesis of complex organic compounds, impacting various biochemical pathways depending on the nature of these compounds.

Pharmacokinetics

The pharmacokinetic properties of organoboron compounds can vary widely depending on their chemical structure and the presence of other functional groups .

Result of Action

The molecular and cellular effects of this compound’s action depend on its application. For instance, when used in the synthesis of microtubule inhibitors, the compound can contribute to the inhibition of microtubule dynamics, potentially leading to cell cycle arrest and apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in Suzuki-Miyaura coupling reactions, the reaction conditions (e.g., temperature, pH, presence of a catalyst) can significantly impact the efficiency of the reaction . Furthermore, the compound’s stability may be affected by factors such as temperature, light, and humidity .

properties

IUPAC Name

(3-chloro-4-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTJHOWRPUPHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390609
Record name 3-Chloro-4-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175883-60-0
Record name 3-Chloro-4-methoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-methoxybenzeneboronic acid
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Synthesis routes and methods

Procedure details

Starting from 4-bromo-2-chloroanisole (5.0 g, 23 mmol) in place of 4-bromo-3-trifluoromethylanisole, the title compound (2.6 g, 62%) was synthesized in essentially the same manner as described above for 4-methoxy-2-trifluoromethylphenylboronic acid in Step 2, Scheme 1.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
62%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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